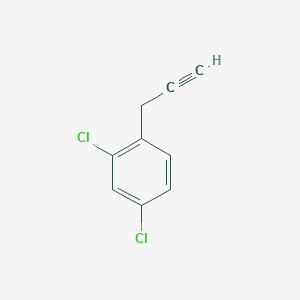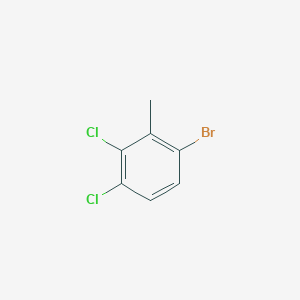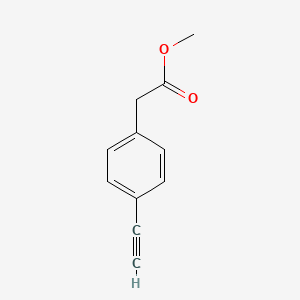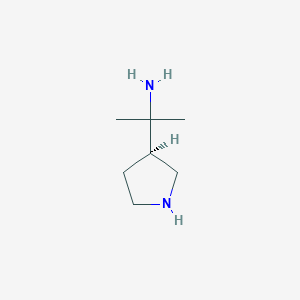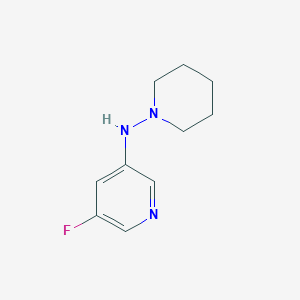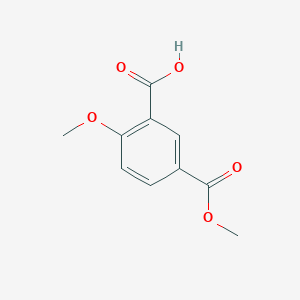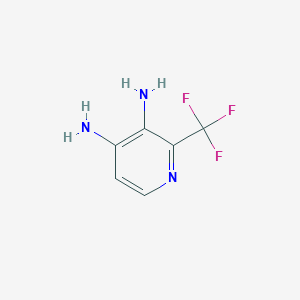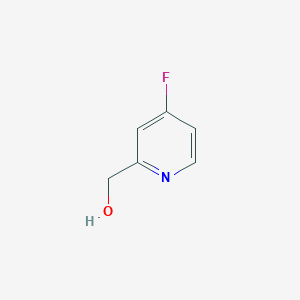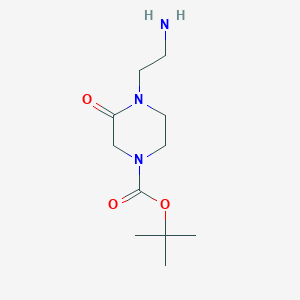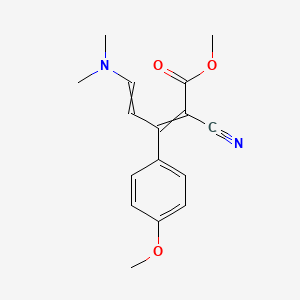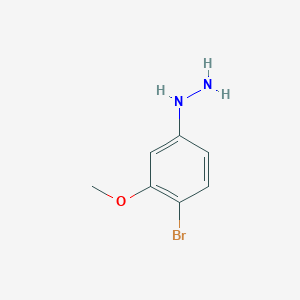
(4-Bromo-3-methoxyphenyl)hydrazine
Descripción general
Descripción
“(4-Bromo-3-methoxyphenyl)hydrazine” is a chemical compound that has gained increasing attention from the scientific community due to its various applications in research and industry. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol .
Synthesis Analysis
The synthesis of “(4-Bromo-3-methoxyphenyl)hydrazine” involves the reaction of p-anisidine with water and conc. HCl, followed by the addition of a solution of sodium nitrite in water . This process is part of a larger class of reactions involving propargylic alcohols, which are important in the construction of functionalized carbo- or heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-methoxyphenyl)hydrazine” is complex and involves several key components. The compound contains a bromo group (Br), a methoxy group (OCH3), and a hydrazine group (N2H4), all attached to a phenyl ring .Chemical Reactions Analysis
“(4-Bromo-3-methoxyphenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with a carbonyl to form a hydrazone, a process similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
“(4-Bromo-3-methoxyphenyl)hydrazine” has several physical and chemical properties. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol . More detailed information about its melting point, boiling point, density, and other physical properties can be found on various chemical databases .Safety And Hazards
“(4-Bromo-3-methoxyphenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
“(4-Bromo-3-methoxyphenyl)hydrazine” has potential for future research and applications. For instance, it can be used in the synthesis of 4-bromo quinolines, which are difficult to access but can be constructed directly from easily prepared ortho-propynol phenyl azides . These 4-bromo quinolines can further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity .
Propiedades
IUPAC Name |
(4-bromo-3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGMMOKFCBYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)hydrazine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

